molecular formula C18H14N2O3S B2791259 3-Cyano-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide CAS No. 2320855-16-9

3-Cyano-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide

Cat. No. B2791259
CAS RN: 2320855-16-9
M. Wt: 338.38
InChI Key: BWQMDHKSODUMEB-UHFFFAOYSA-N
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Description

“3-Cyano-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide” is a compound with the molecular formula C18H14N2O3S. It’s a potential class of biologically active compounds . Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists due to their potential biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives, like the compound , often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . It also contains a furan ring and a benzamide group.


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 338.38. More specific physical and chemical properties such as melting point, solubility, and density are not provided in the sources.

Future Directions

The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates potential future research directions for “3-Cyano-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide”.

properties

IUPAC Name

3-cyano-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c19-10-12-3-1-4-13(9-12)18(22)20-11-14(21)16-6-7-17(24-16)15-5-2-8-23-15/h1-9,14,21H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQMDHKSODUMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide

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